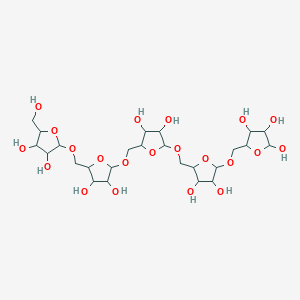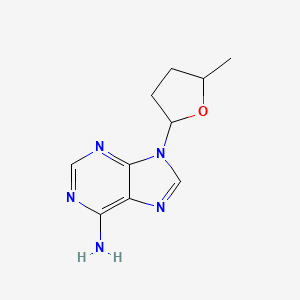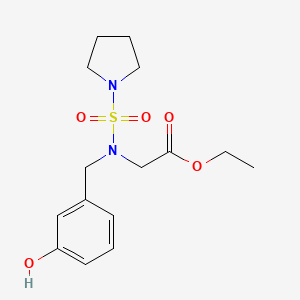![molecular formula C13H27N3O4 B12088904 4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)
4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperazine ring substituted with an aminooxy-ethoxy group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the aminooxy-ethoxy group through a series of nucleophilic substitution reactions. The tert-butyl ester group is then added using esterification reactions under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction of the ester group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially inhibiting their activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the aminooxy-ethoxy group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the piperazine ring.
Propiedades
Fórmula molecular |
C13H27N3O4 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(2-aminooxyethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H27N3O4/c1-13(2,3)20-12(17)16-6-4-15(5-7-16)8-9-18-10-11-19-14/h4-11,14H2,1-3H3 |
Clave InChI |
ZZIMGGZZJGXTNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)



![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

